molecular formula C15H12N2O B11873925 2-(2-Methoxyphenyl)quinazoline

2-(2-Methoxyphenyl)quinazoline

Cat. No.: B11873925
M. Wt: 236.27 g/mol
InChI Key: MZWBIXIPHMYVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenyl)quinazoline is a quinazoline derivative supplied for research purposes. Quinazoline-based compounds are extensively investigated in medicinal chemistry for their diverse biological activities, particularly in oncology research . This scaffold is a key structural motif in several approved therapeutic agents and is known for its potential to modulate key cellular signaling pathways . Preliminary biological studies have highlighted the promise of this specific compound. Research has shown that this compound, when incorporated into a larger molecular framework with a basic side chain, can exhibit remarkable anti-proliferative activity against a diverse panel of human cancer cell lines, including pancreatic adenocarcinoma, colorectal carcinoma, and lung carcinoma . This suggests its value as a core structure for developing novel targeted chemotherapeutic agents. The compound serves as a crucial intermediate for synthesizing various analogues to explore structure-activity relationships (SAR) and optimize interactions with biological targets such as kinase enzymes . This product is intended for research and development applications only. It is not for diagnostic or therapeutic use, or for human use.

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

2-(2-methoxyphenyl)quinazoline

InChI

InChI=1S/C15H12N2O/c1-18-14-9-5-3-7-12(14)15-16-10-11-6-2-4-8-13(11)17-15/h2-10H,1H3

InChI Key

MZWBIXIPHMYVNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C=N2

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of 2 2 Methoxyphenyl Quinazoline Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a key technique for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the vibrational modes of molecules, allowing for the identification of characteristic functional groups. In the analysis of 2-(2-methoxyphenyl)quinazoline derivatives, specific absorption bands are observed that correspond to the stretching and bending vibrations of their constituent bonds.

For instance, the FTIR spectrum of a this compound derivative showed characteristic peaks at 3134, 3019, 2922, 2855, 1579, 1554, 1398, and 793 cm⁻¹. amazonaws.com The bands in the 3134-3019 cm⁻¹ region can be attributed to C-H stretching vibrations of the aromatic rings. The peaks at 2922 and 2855 cm⁻¹ are indicative of the C-H stretching of the methoxy (B1213986) group. amazonaws.com The strong absorptions at 1579 and 1554 cm⁻¹ are characteristic of the C=N and C=C stretching vibrations within the quinazoline (B50416) ring system. amazonaws.com The band at 1398 cm⁻¹ corresponds to C-H bending vibrations, while the absorption at 793 cm⁻¹ is associated with out-of-plane C-H bending. amazonaws.com

In a related series of 2,4-disubstituted quinazolines, the IR spectra revealed characteristic absorption bands for C=C, C=N, and N-H groups. japsonline.com For example, one derivative displayed bands at 1644 cm⁻¹ (C=C), 1483 cm⁻¹ (C=N), and 3353 cm⁻¹ (N-H). japsonline.com The presence of a carbonyl group in quinazolinone derivatives is marked by a strong absorption band around 1640-1680 cm⁻¹. japsonline.com

The table below summarizes the characteristic FTIR absorption bands for a representative this compound derivative. amazonaws.com

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3134, 3019C-H StretchAromatic
2922, 2855C-H StretchMethoxy (-OCH₃)
1579, 1554C=N / C=C StretchQuinazoline Ring
1398C-H BendAromatic/Alkyl
793C-H Out-of-Plane BendAromatic

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and environment of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. A representative spectrum recorded in CDCl₃ showed a singlet at 9.30 ppm, which is characteristic of the H4 proton of the quinazoline ring. amazonaws.com A set of doublets and triplets between 6.94 and 8.48 ppm correspond to the protons of the quinazoline and the 2-methoxyphenyl rings. amazonaws.com Specifically, the protons of the methoxy-substituted phenyl ring appear as a multiplet, while the protons of the quinazoline ring show distinct splitting patterns. amazonaws.com The methoxy group itself gives rise to a sharp singlet at 3.79 ppm, integrating to three protons. amazonaws.com

The chemical shifts (δ) and their assignments for a this compound derivative are presented in the table below. amazonaws.com

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
9.30s-Quinazoline H4
8.48d8.0Aromatic H
7.93d8.0Aromatic H
7.75t8.0Aromatic H
7.44t8.0Aromatic H
6.94d4.0Aromatic H
3.79s--OCH₃

Carbon-13 (¹³C) NMR

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. For a this compound derivative, the spectrum displayed signals corresponding to all the carbon atoms in the structure. amazonaws.com The carbon of the C=N bond in the quinazoline ring typically resonates downfield. The quaternary carbons and the carbons of the aromatic rings appear in the region of approximately 114 to 162 ppm. amazonaws.com The carbon atom of the methoxy group is observed at around 55.39 ppm. amazonaws.com

A summary of the ¹³C NMR chemical shifts for a this compound derivative is provided in the following table. amazonaws.com

Chemical Shift (ppm)Assignment
161.86C=N (Quinazoline)
160.86, 160.40, 150.84Quaternary Carbons
134.02, 130.75, 130.24, 128.40, 127.13, 126.79, 123.32, 114.00Aromatic CH
55.39-OCH₃

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique used to determine the exact mass of a molecule, which in turn allows for the determination of its elemental formula. For a derivative of this compound, the mass spectrum showed a molecular ion peak [M]⁺ at an m/z value that corresponds to its calculated molecular weight, confirming its chemical formula. amazonaws.com For example, an HRMS analysis of a related compound, 6-chloro-2-(2-methoxyphenyl)quinazoline, provided an exact mass measurement that was in close agreement with the calculated value, further validating the assigned structure. rsc.org

X-ray Crystallography for Molecular Structure Elucidation

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the unambiguous elucidation of molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for structure-property relationship studies.

While the specific crystal structure for the parent this compound is not widely reported, analysis of its derivatives provides critical insights into the conformational behavior of this scaffold. For instance, the crystal structure of 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline was determined, revealing a monoclinic crystal system with the space group C2/c. researchgate.net In another example, the crystal structure of 2-(4-methoxyphenyl)-6,8-diphenyl-4-(phenylamino)quinazoline, a positional isomer, was found to crystallize in a triclinic system with the space group P1̅. researchgate.net

In the solid state, quinazoline derivatives often exhibit non-planar conformations, with the phenyl ring at the 2-position being twisted relative to the quinazoline core. mdpi.com The crystal packing is typically stabilized by a network of intermolecular interactions, including C–H⋯N, C–H⋯O, C–H⋯π, and π⋯π stacking interactions. researchgate.netmdpi.com In halogenated derivatives, halogen bonds like I···Cl and Cl···Cl can also play a significant role in the crystal lattice. mdpi.com

The crystallographic data for two derivatives are summarized below, illustrating the typical parameters obtained from SC-XRD analysis.

Parameter6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline researchgate.net2-(4-methoxyphenyl)-6,8-diphenyl-4-(phenylamino)quinazoline researchgate.net
FormulaC23H17ClFN3OC33H24N4O
Crystal SystemMonoclinicTriclinic
Space GroupC2/cP1̅
a (Å)28.116(4)10.5972(11)
b (Å)7.2267(9)11.0497(12)
c (Å)20.975(3)12.0241(12)
α (°)9089.499(4)
β (°)116.727(4)77.169(4)
γ (°)9079.758(4)
Volume (ų)3806.6(8)1350.2(2)
Z82

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a versatile, non-destructive analytical technique used to characterize the crystalline nature of bulk materials. rsc.org Unlike single-crystal XRD, which requires a perfect, isolated crystal, PXRD can be performed on polycrystalline powders. The technique is instrumental in identifying crystalline phases, determining sample purity, and analyzing polymorphism. rsc.orgresearchgate.net

In the context of quinazoline synthesis, PXRD is a valuable tool for quality control, confirming the formation of the desired crystalline product and ensuring the absence of crystalline impurities or starting materials. rsc.org The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. researchgate.net

Furthermore, PXRD is essential in the study of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Different polymorphs of a pharmacologically active quinazoline derivative, for example, can exhibit distinct stabilities and dissolution rates. PXRD analysis allows for the identification and quantification of these different forms. researchgate.netgoogle.com While specific PXRD patterns for this compound are not detailed in the literature, the technique's application is standard for the characterization of new quinazoline derivatives. rsc.org

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic transitions within molecules containing chromophores and conjugated π-systems, such as the quinazoline ring. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis absorption spectra of quinazoline derivatives are typically characterized by multiple absorption bands in the ultraviolet region, generally between 240 and 400 nm. researchgate.net These bands arise from two primary types of electronic transitions:

π → π* transitions: These are high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic quinazoline and phenyl rings. These bands are commonly observed in the 240–300 nm range. researchgate.netpreprints.org

n → π* transitions: These lower-intensity absorptions involve the excitation of non-bonding electrons (from the lone pairs on nitrogen atoms) to π* antibonding orbitals. For the quinazoline scaffold, this transition is often observed at longer wavelengths, around 310–325 nm. researchgate.netmdpi.com

The solvent environment can influence the position and intensity of these absorption bands. Studies on various quinazoline derivatives in solvents like acetonitrile, chloroform, and dimethyl sulfoxide (B87167) (DMSO) confirm these general absorption regions. researchgate.netmdpi.comnih.gov For example, research on polycarbo-substituted quinazolines in dichloromethane (B109758) revealed absorption bands in the regions of 283–300 nm and 305–330 nm, attributed to π→π* transitions and intramolecular charge transfer (ICT), respectively. mdpi.com

The table below summarizes typical electronic transitions observed in quinazoline derivatives.

Wavelength Range (nm)Transition TypeAssociated MoietyReference
240 - 300π → πAromatic/Quinazoline Ring System researchgate.net
310 - 330n → π / ICTHeterocyclic Ring (N atoms) / Donor-Acceptor System researchgate.netmdpi.commdpi.com
350 - 400Intramolecular Charge Transfer (ICT)Extended Conjugated System mdpi.com

Computational and Theoretical Investigations of 2 2 Methoxyphenyl Quinazoline and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the analysis of quinazoline (B50416) derivatives. These methods allow for the detailed examination of molecular properties that are often difficult or impossible to determine through experimental means alone.

Density Functional Theory (DFT) Studies

DFT has been widely employed to investigate the structural and electronic properties of 2-(2-methoxyphenyl)quinazoline and related compounds. tandfonline.comtandfonline.com This theoretical framework has proven to be a powerful tool for predicting various molecular characteristics with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation. For quinazoline derivatives, DFT calculations, often using the B3LYP functional with various basis sets, are performed to determine the lowest energy structure. tandfonline.comnih.gov For instance, the stability of a synthesized ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate was analyzed in both gas and DMSO solvent phases to identify the minimum energy conformer. nih.gov This process involves rotating dihedral angles to map the potential energy surface and identify the most stable geometric arrangement. nih.gov The optimized structural parameters, such as bond lengths and angles, are then often compared with experimental data from techniques like X-ray crystallography to validate the computational model. tandfonline.comtandfonline.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. physchemres.org

A smaller energy gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.govphyschemres.org For various quinazoline derivatives, DFT calculations have been used to determine the HOMO and LUMO energies and the corresponding energy gap. physchemres.orgsapub.orgresearchgate.net These calculations help in understanding the intramolecular charge transfer characteristics and the electronic transitions within the molecule. mdpi.commdpi.com For example, in some quinazoline-based systems, the HOMO is localized on the aryl rings, while the LUMO is found on the quinazolinone moiety, indicating a potential for intramolecular charge transfer upon excitation. mdpi.com

Calculated Frontier Molecular Orbital Energies and Related Parameters for Quinazoline Analogues (eV)
CompoundEHOMOELUMOEnergy Gap (ΔE)Reference
Hydrazone 2--4.690 researchgate.net
Hydrazo glucosyl quinazolinone 3b (open chain)--0.17094 researchgate.net
Hydrazo glucosyl quinazolinone 3b (cyclic form)--0.16798 researchgate.net
AYQ--4.999 physchemres.org
Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. sapub.orgnih.gov The MEP surface displays regions of varying electron density, typically color-coded so that red indicates electron-rich areas (prone to electrophilic attack) and blue indicates electron-deficient areas (prone to nucleophilic attack). mdpi.comresearchgate.net

For quinazoline derivatives, MEP analysis helps to identify the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding or reactions with biological targets. sapub.orgmdpi.com For instance, in some quinazoline-thiazole hybrids, increased electron density was observed around the quinazoline ring's basic functions and the hydrazone moiety. mdpi.com This information is crucial for understanding structure-activity relationships and for designing new molecules with desired interaction properties. sapub.org

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

To quantify the chemical reactivity of molecules, various global and local reactivity descriptors are calculated using DFT. These parameters are derived from the HOMO and LUMO energies and provide a more quantitative picture of a molecule's reactivity than FMO analysis alone. sapub.org

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. It is calculated as χ² / (2η).

These descriptors have been calculated for various quinazoline derivatives to understand their reactivity profiles and to correlate them with experimental observations, such as their performance as corrosion inhibitors. physchemres.orgsapub.org

Calculated Global Reactivity Descriptors for a Quinazoline Analogue
ParameterValueReference
Electronegativity of GlucoseHigh researchgate.net
Dipole Moment and Polarizability Calculations

DFT calculations are frequently used to compute these properties for quinazoline derivatives. sapub.org The dipole moment is particularly important for understanding intermolecular interactions and solubility. An increase in the dipole moment upon electronic excitation, for example, can be inferred from the red-shift of fluorescence emission spectra in polar solvents. mdpi.com Theoretical calculations of the dipole moment in both the ground and excited states can provide a more detailed understanding of these photophysical processes. mdpi.comresearchgate.net

Calculated Dipole Moment for a Quinoxaline Analogue
StateDipole Moment (D)Reference
Excited State8.5 researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation have become indispensable tools in drug discovery and medicinal chemistry, providing deep insights into the behavior of molecules at an atomic level. For this compound and its analogues, these computational techniques are crucial for understanding their interactions with biological targets and for predicting their activity, thus guiding the design of more potent and selective therapeutic agents.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. semanticscholar.org This technique is widely used to forecast the binding mode and affinity of small molecules like quinazoline derivatives to their biological targets. semanticscholar.orgbiointerfaceresearch.com The primary goal is to identify the most stable ligand-receptor complex by evaluating various conformations and calculating a scoring function, often represented as binding energy in kcal/mol. nih.gov

Studies on quinazoline analogues have employed molecular docking to elucidate their interactions with various protein targets, including kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are crucial in cancer progression. biointerfaceresearch.comrsc.orgresearchgate.net For instance, docking studies have shown that quinazoline derivatives can bind to the active site of EGFR, with the quinazoline core acting as a scaffold. nih.govnih.gov The interactions stabilizing the complex are typically a combination of hydrogen bonds and hydrophobic interactions. acs.orgmdpi.com

In one study, the docking of a 2-thioquinazolin-4(3H)-one derivative (compound 4 ) into the EGFR active site revealed a binding energy of -11.300 kcal/mol, while its interaction with VEGFR2 showed a score of -10.987 kcal/mol. rsc.orgresearchgate.net Another investigation focusing on quinazoline-chromene hybrids also reported significant binding affinities for EGFR and VEGFR2. researchgate.net Similarly, docking of certain 2-substituted-4-anilino-6-iodoquinazoline derivatives against targets like human thymidylate synthase (hTS) and dihydrofolate reductase (DHFR) has helped to rationalize their observed biological activities. nih.gov

The specific interactions often involve key amino acid residues in the protein's active site. For example, analyses have revealed pi-alkyl interactions between the quinazolinone ring and residues such as Ala921, Leu926, and Tyr932, as well as hydrogen bonds with residues like Ala911. nih.gov The methoxyphenyl group, a key feature of the title compound, can also contribute significantly to binding, often through hydrophobic or pi-pi interactions with aromatic residues in the binding pocket. mdpi.com

Compound/Derivative ClassTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesSource(s)
Quinazoline-chromene hybrid (cpd 4)EGFR-11.300Not Specified researchgate.net
Quinazoline-chromene hybrid (cpd 5)EGFR-11.226Not Specified researchgate.net
Quinazoline-chromene hybrid (cpd 4)VEGFR2-10.987Not Specified researchgate.net
Quinazoline-chromene hybrid (cpd 5)VEGFR2-11.247Not Specified researchgate.net
BT13 (quinazoline analogue)GFRα1 (Allosteric Site C)-7.9Not Specified acs.org
BT18 (quinazoline analogue)GFRα1 (Allosteric Site C)-9.8Not Specified acs.org
2-thioquinazolin-4(3H)-one (cpd 4)EGFRNot Specified (IC₅₀ = 0.049 µM)Not Specified rsc.org
2-thioquinazolin-4(3H)-one (cpd 4)VEGFR2Not Specified (IC₅₀ = 0.054 µM)Not Specified rsc.org

Table 1: Examples of Molecular Docking Results for Quinazoline Analogues.

Molecular Dynamics Simulations (MDS)

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the physical movements of atoms and molecules over time. nih.gov MDS is used to analyze the stability of the protein-ligand complex, observe conformational changes, and understand the energetic landscape of the binding event in a simulated physiological environment. acs.orgnih.govresearchgate.net Simulations are typically run for nanoseconds (ns) to microseconds (µs) to observe the behavior of the complex. biointerfaceresearch.commdpi.com

For quinazoline derivatives, MD simulations have been instrumental in validating docking results and providing deeper insights into the stability of their interactions with targets like EGFR and VEGFR2. rsc.orgresearchgate.netnih.gov The simulations help to confirm that the binding mode predicted by docking is stable over time and that the key interactions are maintained. researchgate.net

The stability of the protein-ligand complex during an MD simulation is commonly assessed using the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Root Mean Square Deviation (RMSD) measures the average deviation of a group of atoms (e.g., the protein backbone) from a reference structure over the course of the simulation. nih.gov A stable RMSD plot with minor fluctuations indicates that the protein-ligand complex has reached equilibrium and is conformationally stable. nih.gov For example, RMSD values for stable protein-ligand complexes often fluctuate within a range of 1-3 Å. nih.gov In simulations of quinazoline-chromene hybrids bound to EGFR and VEGFR2, low ligand RMSD values of around 2 Å were observed, indicating high stability of the ligand within the binding pocket. researchgate.net Similarly, a study on EHMT2 inhibitors showed that a stable complex was achieved with RMSD values fluctuating between 0.5 and 0.7 nm. nih.gov

Root Mean Square Fluctuation (RMSF) analyzes the fluctuation of individual residues around their average position. nih.gov This metric helps to identify flexible regions of the protein, which are often involved in ligand binding and conformational changes. nih.gov High RMSF values for residues in a binding site can indicate that these residues are actively interacting with the ligand. nih.gov Conversely, the catalytic residues of a protein, such as HIS41 and CYS145 in the SARS-CoV-2 main protease, often remain highly stable with low RMSF values during simulations. nih.gov

MetricDescriptionInterpretation of ResultsSource(s)
RMSD Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame.A low and stable RMSD value (e.g., 1-3 Å or 0.1-0.3 nm) over time suggests the system has reached equilibrium and the complex is stable. nih.govnih.gov
RMSF Measures the deviation of each particle (e.g., protein residue) from its average position over the course of the simulation.Highlights flexible regions of the protein. High peaks may indicate loops or regions interacting with the ligand, while low values signify stable secondary structures. nih.gov

Table 2: Key Metrics for Assessing Conformational Stability in MD Simulations.

Hydrogen bonds are critical for the specificity and stability of ligand-receptor interactions. acs.org MD simulations allow for the analysis of the hydrogen bond network between the ligand and the protein over time. nih.gov By monitoring the distance and angle between potential donor-acceptor pairs, one can determine the occupancy of specific hydrogen bonds throughout the simulation. semanticscholar.org

In studies of quinazoline derivatives, maintaining key hydrogen bonds with hinge region residues of kinases like EGFR (e.g., Met769) and VEGFR2 (e.g., Cys919, Asp1046) is often crucial for inhibitory activity. nih.govmdpi.comsemanticscholar.org For example, MD simulations of certain quinazoline-2,4,6-triamine derivatives revealed that the amine group on the quinazoline ring forms a high-occupancy hydrogen bond with the key residue Met769 in the EGFR active site. semanticscholar.org Similarly, analysis of quinazoline-chromene hybrids showed strong hydrogen bond interactions that were maintained for over 80% of the simulation time, confirming a stable binding mode. researchgate.net The analysis of these networks can reveal complex proton transfer paths and the role of specific residues and water molecules in stabilizing the interaction. nih.gov

Essential dynamics, or Principal Component Analysis (PCA), is a technique used to analyze the trajectories from MD simulations to identify the dominant, large-scale collective motions of the protein. amazonaws.com PCA reduces the complexity of the atomic fluctuations by transforming the correlated motions of atoms into a smaller set of principal components (PCs), or eigenvectors. The first few PCs typically describe the most significant conformational changes occurring during the simulation.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. nih.gov QSAR models are powerful tools for predicting the activity of new or non-synthesized compounds, thereby saving significant time and resources in the drug discovery process. nih.govnih.gov

For quinazoline analogues, QSAR studies have been successfully applied to predict their anticancer activity against various cell lines, such as MCF-7 (breast cancer). biointerfaceresearch.comnih.gov These studies involve calculating a wide range of molecular descriptors for each compound in a dataset. These descriptors can be classified into several categories:

Constitutional: Information on atom and bond counts. nih.gov

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D structure of the molecule. nih.gov

Physicochemical: Such as hydrophobicity (logP) and molar refractivity. jocpr.com

Quantum Chemical: Derived from quantum mechanics calculations. nih.gov

Once calculated, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning approaches like Support Vector Machines (SVM) are used to build the QSAR model. biointerfaceresearch.comnih.gov A study on quinazoline derivatives with cytotoxic activity against the MCF-7 cell line found that descriptors related to constitution, 2D-autocorrelation, and charge were significant for predicting activity. nih.gov Another QSAR model developed for quinazoline derivatives as breast cancer inhibitors using an SVM-based method demonstrated a high correlation between the predicted and observed biological activities. biointerfaceresearch.com

The resulting QSAR models not only predict activity but also provide insights into the structural features that are either beneficial or detrimental to the desired biological effect. This information is invaluable for the rational design of new, more potent analogues of this compound. biointerfaceresearch.comnih.gov

Study FocusModel TypeKey Descriptor TypesPredicted ActivitySource(s)
Quinazoline derivatives vs. Breast CancerGenetic Algorithm-Partial Least Squares (GA-PLS)Constitutional, Functional, 2D Autocorrelation, ChargeCytotoxic activity (MCF-7) nih.govnih.gov
Quinazoline derivatives vs. Breast CancerSupport Vector Machine (SVM)Not specifiedAnti-proliferative activity (MCF-7) biointerfaceresearch.com
Quinazoline SulfonamidesNot specifiedPhysicochemical (Sulfonamide substituents)Histamine H4 Receptor Affinity acs.org
1,5-di(4-amidinophenoxy)pentane analogues2D-QSARHydrophobicity, Molar RefractivityTopoisomerase II inhibition jocpr.com

Table 3: Summary of QSAR Studies on Quinazoline Analogues and Related Compounds.

2D and 3D-QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. Both 2D and 3D-QSAR studies have been instrumental in the development of novel quinazoline-based therapeutic agents.

2D-QSAR models utilize descriptors derived from the two-dimensional representation of molecules. These models can be linear, established through methods like the heuristic method, or non-linear, developed using algorithms such as gene expression programming (GEP). nih.gov Non-linear 2D-QSAR models have often demonstrated greater stability and predictive power compared to their linear counterparts. nih.gov However, a limitation of 2D-QSAR is its inability to fully capture the three-dimensional spatial arrangement of a molecule, which is crucial for its interaction with biological targets. nih.gov

To address this, 3D-QSAR models, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed. nih.govrsc.org These models provide a more detailed understanding by considering the 3D structure of molecules and their steric and electrostatic fields. nih.gov For instance, a 3D-QSAR model for quinazoline derivatives targeting osteosarcoma yielded high statistical significance, indicating its robustness and strong predictive capability. nih.gov The contour maps generated from these models offer valuable insights for designing new compounds with enhanced activity. nih.gov

The development of both 2D and 3D-QSAR models is a fundamental approach in the rational design of new bioactive compounds, leading to significant reductions in cost and time in the drug development process. nih.gov The statistical validation of these models is crucial, with metrics such as q², r²test, and r²m being key indicators of their reliability. nih.gov

Table 1: Statistical Parameters of Representative QSAR Models for Quinoline (B57606)/Quinazoline Derivatives

Model Type Statistical Parameter Value Reference
2D-QSAR Correlation Coefficient (R²) 0.871 rsc.org
2D-QSAR Test Set Prediction Coefficient (R²pred) 0.914 rsc.org
3D-QSAR (CoMSIA) Cross-validated R² (Q²) 0.739 rsc.org
3D-QSAR (CoMSIA) Non-cross-validated R² (R²) 0.844 rsc.org
3D-QSAR (CoMSIA) Predictive R² (R²pred) 0.932 rsc.org
3D-QSAR (CoMFA) Test Set R² (r²test) 0.878 nih.gov
3D-QSAR (CoMSIA) Test Set R² (r²test) 0.876 nih.gov
2D-QSAR Test Set R² (r²test) 0.845 nih.gov
3D-QSAR (CoMSIA) Cross-validated R² (Q²) 0.63 nih.gov
3D-QSAR (CoMSIA) Non-cross-validated R² (R²) 0.987 nih.gov

Correlation of Electronic Descriptors with Activity

The biological activity of quinazoline derivatives is significantly influenced by their electronic properties. Various electronic descriptors, calculated using methods like Density Functional Theory (DFT), are correlated with the observed activities to build robust QSAR models.

Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO is a critical parameter for describing the reactivity and stability of compounds. sapub.org A smaller energy gap generally indicates higher reactivity. For example, in a study of quinazolin-4-one derivatives, the compound with the lowest energy gap exhibited potent antioxidant activity. sapub.org

Ionization Potential (IP) and Electron Affinity (EA): These descriptors are fundamental in understanding the electron-donating and accepting capabilities of a molecule. sapub.org

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to deformation or change in its electron distribution. Softer molecules are generally more reactive. sapub.org

Electronegativity (χ) and Electrophilicity (ω): These global reactivity indexes help in characterizing a molecule as a nucleophile or an electrophile. nih.gov

Dipole Moment (μ): This descriptor quantifies the polarity of a molecule and is an important factor in QSAR studies. sapub.org

Atomic Charges: The charge on specific atoms, such as the N1 atom in the quinazoline ring, has been shown to be an excellent descriptor for predicting properties like pKa, which in turn affects biological activity. researchgate.net

Studies have demonstrated strong correlations between these DFT-derived descriptors and the experimental activities of quinazoline derivatives. For instance, a strong correlation (R² = 0.927) was found between the calculated atomic charge on the N1 atom and the experimental pKa values of a series of quinazoline derivatives. researchgate.net Similarly, QSAR models for anticancer activities of related heterocyclic compounds have shown good fitness based on statistical analyses of electronic descriptors. nih.gov

Table 2: Key Electronic Descriptors and Their Significance

Descriptor Symbol Significance in QSAR Reference
Highest Occupied Molecular Orbital Energy HOMO Relates to electron-donating ability and reactivity. sapub.org
Lowest Unoccupied Molecular Orbital Energy LUMO Relates to electron-accepting ability and reactivity. sapub.org
HOMO-LUMO Energy Gap ΔE Indicator of chemical reactivity and stability. sapub.org
Chemical Hardness η Measures resistance to change in electron distribution. sapub.org
Chemical Softness S Reciprocal of hardness, indicates higher reactivity. sapub.org
Dipole Moment μ Quantifies molecular polarity. sapub.org
Atomic Charge on N1 Q(N1) Correlates with pKa and influences receptor interaction. researchgate.net

Virtual Screening and Lead Optimization

Virtual screening is a computational technique that has accelerated the discovery of new drug candidates by enabling the rapid assessment of large compound libraries. ijsrtjournal.com This approach, often coupled with docking studies, facilitates the identification of potential hits and guides the subsequent lead optimization process. ijsrtjournal.comacs.org

The process typically involves:

High-throughput and virtual screening to identify initial "hit" compounds from large databases. acs.org

Docking studies to predict the binding mode of these hits within the active site of a biological target. This provides crucial insights into ligand-protein interactions. ijsrtjournal.comacs.org

Lead optimization , where the initial hits are structurally modified to improve their binding affinity, selectivity, and pharmacokinetic properties. ijsrtjournal.comnih.gov

For example, in the development of cruzain inhibitors, docking studies guided the optimization of a quinazoline-based lead compound. acs.org By exploring different substituents at position 2 of the quinazoline ring, researchers were able to improve the inhibitory activity. acs.org Similarly, a lead optimization strategy was successfully used to design a new series of quinazoline derivatives as multi-targeting agents for Alzheimer's disease. nih.gov

Virtual screening of natural product databases has also led to the identification of novel quinazoline-related scaffolds. For instance, a pyrrolo[1,2-a]quinazoline derivative was identified as a potential inhibitor of DNA gyrase B in Mycobacterium tuberculosis. nih.gov Subsequent optimization of this hit compound resulted in a derivative with improved binding energy and a better pharmacokinetic profile. nih.gov This highlights the power of combining virtual screening with lead optimization to develop promising therapeutic agents.

Structure Activity Relationship Sar and Derivatization Strategies of Quinazolines

Positional and Substituent Effects on Quinazoline (B50416) Reactivity

The reactivity of the quinazoline core is significantly influenced by the nature and position of its substituents. The electron-donating or electron-withdrawing character of groups on both the quinazoline and the 2-aryl ring can dramatically affect reaction outcomes. rsc.org

For instance, in rhodium-catalyzed C-H functionalization reactions, the electronic nature of the substituent on the 2-phenyl group plays a crucial role. Electron-rich groups on the 2-phenyl ring tend to result in higher yields of the desired products compared to electron-deficient groups. rsc.org Specifically, a 2-phenyl group bearing a strong electron-donating group like N,N-dimethylamino at the para-position leads to a near-quantitative yield (99%) of the dimalonated product. In contrast, a strong electron-withdrawing group like trifluoromethyl at the same position results in a lower yield (80%). rsc.org

The position of the substituent on the 2-aryl group also dictates the feasibility of certain reactions. In rhodium-catalyzed reactions with 2,2-difluorovinyl tosylate, electron-donating groups such as methyl, methoxy (B1213986), or ethoxy at the ortho position of the 2-aryl group lead to good to excellent yields of the monofluoroolefin quinazolinone derivatives. acs.org However, if these electron-donating groups are at the meta position, the reaction does not proceed as expected. acs.org Conversely, electron-withdrawing groups at the para or ortho positions of the 2-aryl ring can inhibit the reaction entirely. acs.org

Furthermore, the presence of substituents on the quinazoline ring itself can modulate reactivity. Studies on quinazoline-3-oxides have shown that methyl, methoxy, trifluoromethyl, chlorine, and bromine substituents on the phenyl ring portion of the quinazoline are well-tolerated in certain reactions, demonstrating the robustness of the methodology. chim.it However, strong electron-withdrawing groups like a nitro group can retard the reaction. chim.it

The basicity of the quinazoline ring, a key factor in its reactivity and biological interactions, is also affected by substituents. The pKa values of quinazolinone derivatives, which are generally stronger bases than their quinazoline counterparts due to the electron-withdrawing effect of the carbonyl group, are influenced by halogen substitution. researchgate.net Halogens on the C-2 aryl substituent tend to increase the pKa, whereas halogens on the benzene (B151609) ring of the quinazoline (at C-6 and C-8) decrease it. researchgate.net This is attributed to the differing electron-donating capacity of the halogen at these positions. researchgate.net

The steric hindrance introduced by substituents is another critical factor. For example, in rhodium-catalyzed dimalonation, a methyl group at the 3-position of the 2-phenylquinazoline (B3120039) still allows for the formation of the dimalonated product, albeit in a moderate yield. rsc.org However, a methyl group at the more sterically hindered 2-position of the phenyl ring leads to the formation of the mono-malonated product instead. rsc.org

Table 1: Effect of Substituent Position on the 2-Aryl Group in Rhodium-Catalyzed Reactions

Substituent Position Electron-Donating Group (e.g., OMe) Electron-Withdrawing Group (e.g., F, Cl) Reference
Ortho Good to excellent yields No reaction acs.org
Meta No reaction Not specified acs.org
Para Not specified No reaction acs.org

Functional Group Tolerance and Manipulation in Synthetic Pathways

The synthesis of 2-(2-methoxyphenyl)quinazoline and its derivatives often involves multi-step pathways where the tolerance of various functional groups is a critical consideration. Modern synthetic methodologies, particularly those catalyzed by transition metals, have demonstrated broad functional group tolerance, allowing for the synthesis of a diverse array of quinazoline derivatives.

Transition metal-catalyzed reactions, such as those employing copper, rhodium, or palladium, are powerful tools for quinazoline synthesis and functionalization. frontiersin.orgnih.gov These methods often exhibit good tolerance for a wide range of functional groups on both the aniline (B41778) and the aldehyde/ketone precursors. For example, copper-catalyzed cascade reactions for quinazoline synthesis tolerate various substituents and are compatible with air as a green oxidant. frontiersin.org Similarly, palladium-catalyzed reactions of aryl boronic acids with N-(2-cyanoaryl)benzamides have shown wide functional group tolerance, accommodating both electron-deficient and electron-rich aryl boronic acids. nih.gov

In the context of the this compound scaffold, the methoxy group itself is a functional group that must be tolerated during subsequent synthetic manipulations. Many synthetic routes successfully incorporate this moiety without it interfering with the desired transformations. For instance, the synthesis of 2-substituted quinazolin-4(3H)-ones can start from 2-methoxybenzoic acid, indicating the compatibility of the methoxy group with the reaction conditions. nih.gov

Furthermore, the manipulation of functional groups is a key strategy in derivatization. For example, a methoxy group can be intentionally demethylated to a hydroxyl group using reagents like boron tribromide (BBr₃). nih.gov This transformation allows for the introduction of a new functional group that can participate in further reactions or act as a hydrogen bond donor, potentially altering the biological activity of the molecule.

The tolerance for various functional groups extends to different positions on the quinazoline ring system. For example, substituents at the C-6 position, such as halogens, are often introduced early in the synthesis and are carried through subsequent reaction steps. The differential reactivity of various halogens (e.g., C-I vs. C-Cl) can be exploited for selective functionalization at specific positions through cross-coupling reactions.

Table 2: Examples of Tolerated Functional Groups in Quinazoline Synthesis

Catalyst/Reagent Tolerated Functional Groups Reference
Copper (Cu) Halogens (F, Cl, Br), Methoxy, Nitro, Formyl, Trifluoromethyl nih.gov
Palladium (Pd) Electron-deficient and electron-rich aryl groups nih.gov
Rhodium (Rh) Methyl, Methoxy, Trifluoromethyl, Chlorine, Bromine chim.it
Potassium Iodide (KI) Electron-deficient and electron-rich aryl ketones and methylarenes nih.gov

Design of Hybrid Quinazoline Scaffolds

A prominent strategy in medicinal chemistry involves the creation of hybrid molecules by combining the quinazoline scaffold with other pharmacologically active moieties. This approach aims to develop novel compounds with enhanced potency, improved selectivity, or a dual mode of action.

The 2-phenylquinazoline framework serves as a versatile platform for the design of such hybrid scaffolds. nih.gov By replacing or modifying substituents at key positions, researchers can integrate other pharmacophores. For example, the oxygen atom at the 4-position of a 2-arylquinazolin-4(3H)-one can be replaced with a hydrazinyl or a 5-nitrofuryl-hydrazinyl group to enhance antitrypanosomatid activity. nih.gov This modification introduces a new pharmacophore that can induce the production of nitric oxide (NO) or reactive oxygen species (ROS), adding a new mechanism of action to the parent molecule. nih.gov

Another approach involves linking the quinazoline core to other heterocyclic systems known for their biological activities. For instance, quinazoline derivatives have been hybridized with 1,2,3-triazoles and imidazoles to create novel conjugates. ijmpr.inresearchgate.netresearchgate.net These hybrid molecules can be synthesized through various chemical reactions, including click chemistry (copper(I)-catalyzed alkyne-azide cycloaddition) and Suzuki cross-coupling reactions. researchgate.net

The design of these hybrid scaffolds is often guided by the known structure-activity relationships of both the quinazoline core and the appended moiety. The goal is to create a synergistic effect where the combined molecule exhibits superior properties compared to the individual components. For example, a hybrid of a quinazoline and a hydroxamic acid derivative was designed to inhibit histone deacetylases (HDACs) for anticancer activity. ijmpr.in

Introduction of Specific Moieties for Modulated Properties

The introduction of specific chemical groups or moieties onto the this compound scaffold is a key strategy for fine-tuning its physicochemical and biological properties. These modifications can influence factors such as lipophilicity, metabolic stability, receptor binding affinity, and mechanism of action.

One common modification is the introduction of halogen atoms. For example, the substitution of a chlorine atom at the 6-position of the quinazoline ring is a frequent derivatization. Halogens like fluorine can increase lipophilicity and improve metabolic stability. The position and type of halogen can have a profound effect on the biological activity. researchgate.net

The introduction of basic side chains is another important derivatization strategy. For instance, attaching a basic side chain to the C8-position of a 2-aryl-substituted quinazolinone has been explored to identify optimal structural requirements for biological activity. nih.gov These basic groups can improve aqueous solubility and provide additional interaction points with biological targets.

Furthermore, the aldehyde group is a reactive moiety that can be introduced to serve as a handle for further derivatization. A carbaldehyde group at the 2-position of the quinazoline ring can participate in condensation reactions, such as the formation of hydrazones, allowing for the synthesis of a wide range of derivatives.

The methoxy group on the 2-phenyl ring of the parent compound is itself a specific moiety that influences the molecule's properties. It can be demethylated to a hydroxyl group, which can then be further functionalized. nih.gov For example, the resulting phenol (B47542) can be converted to an acetate (B1210297), providing another avenue for derivatization. nih.gov

The introduction of moieties can also be guided by the desire to target specific biological pathways. For example, incorporating a 5-nitrofuryl group can lead to compounds that generate reactive oxygen species, a desirable property for certain antimicrobial agents. nih.gov Similarly, the attachment of a sulfonamide moiety has been used to target carbonic anhydrase enzymes. arabjchem.org

Modulation of Cellular Pathways and Molecular Targets

The quinazoline scaffold, particularly when substituted at the 2-position with a methoxyphenyl group, has been identified as a potent pharmacophore capable of influencing a multitude of cellular signaling pathways critical to cancer cell proliferation and survival. nih.gov These compounds can act as powerful modulators by interfering with enzymatic activities, disrupting cell cycle progression, triggering programmed cell death, and interacting with fundamental cellular structures and processes. nih.govontosight.ai

Quinazoline derivatives are well-established as inhibitors of tyrosine kinases, enzymes that are pivotal in cell growth and differentiation signaling cascades. nih.gov By targeting these kinases, they can disrupt the aberrant signaling that drives tumorigenesis. nih.gov

A 2023 study synthesized and evaluated a series of 2-substituted quinazolines for their anti-proliferative and kinase-inhibiting potential. A derivative featuring a 2-methoxyphenyl substitution, designated as compound 17 , demonstrated a notable cytotoxic profile against a majority of nine tested cancer cell lines. nih.govmdpi.com This compound, along with others in the series, was screened for potency and selectivity against a large panel of 109 kinases, highlighting the potential for this specific substitution pattern to confer significant kinase inhibitory activity. nih.govmdpi.com

While not the exact compound, closely related structures further illuminate this mechanism. Styrylquinazoline derivatives bearing a 2-methoxystyryl moiety have shown high inhibitory potential against several non-receptor tyrosine kinases. nih.gov For instance, one such compound, IS1 , registered a 90.81% inhibition of ABL kinase activity at a concentration of 0.5 µM and also showed strong inhibition of BTK, Fyn, and Lck kinases. nih.gov This suggests that the 2-methoxyphenyl structural element is a key contributor to potent kinase inhibition.

Research into other quinazoline-based scaffolds has also identified them as inhibitors of crucial kinases in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov

Table 1: Kinase Inhibition Profile of a 2-Methoxystyrylquinazoline Derivative (IS1)

Kinase Target Percent Inhibition at 0.5 µM
ABL 90.81%
BTK ~90%
Fyn ~90%
Lck ~79%
Src ~79%

Data sourced from a study on S4-substituted styrylquinazolines. nih.gov

A primary mechanism by which quinazoline derivatives exert their anticancer effects is through the disruption of the normal cell division cycle, often leading to arrest at specific checkpoints. Several studies have demonstrated that compounds containing the 2-methoxyphenyl-quinazoline core can induce cell cycle arrest, particularly in the G2/M phase. mdpi.commdpi.comjscimedcentral.com

For example, a novel quinazoline derivative, compound 18 , was found to induce cell cycle arrest at the G2/M phase in MGC-803 gastric cancer cells. mdpi.com Similarly, a hybrid molecule linking a C3-quinazolinone with a β-carboline, which includes a 2-(2-methoxyphenyl) group (compound 10a ), caused significant G2/M phase arrest in A549 lung cancer cells. jscimedcentral.com This arrest is a common cellular response to DNA damaging agents. jscimedcentral.com

Another related compound, HMJ-38 , a 2-phenyl-4-quinozolinone derivative, was shown to induce G2/M arrest in HL-60 leukemia cells before the onset of apoptosis. nih.gov The mechanism for this arrest involved the modulation of CDK/cyclin B activity, specifically by increasing the levels of the inhibitory proteins Chk1, Wee1, and p21, while decreasing the level of the activating phosphatase Cdc25C. nih.gov

Table 2: Effect of Quinazoline Derivatives on Cell Cycle Progression

Compound Cell Line Effect Key Mediators Reference
Compound 18 MGC-803 G2/M Arrest Not specified mdpi.com
Compound 10a A549 G2/M Arrest DNA Damage Response jscimedcentral.com

| HMJ-38 | HL-60 | G2/M Arrest | ↑Chk1, ↑Wee1, ↑p21, ↓Cdc25C | nih.gov |

Beyond halting cell cycle progression, this compound derivatives and their analogs can actively trigger programmed cell death, or apoptosis, in cancer cells. nih.govontosight.ai This is a critical feature for anticancer agents, as it leads to the elimination of malignant cells. nih.gov

The induction of apoptosis by these compounds often involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Research on compound 18 showed that it induced apoptosis in MGC-803 cells by decreasing the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, while simultaneously up-regulating the expression of the pro-apoptotic protein Bax. mdpi.com This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases. mdpi.comnih.gov

Further evidence comes from studies on HMJ-38 , which demonstrated that its induction of apoptosis in HL-60 cells was accompanied by an increase in cytosolic cytochrome c and the cleavage (activation) of pro-caspase-9, pro-caspase-3, and Poly(ADP-ribose) polymerase (PARP). nih.gov In human umbilical vein endothelial cells (HUVECs), HMJ-38 was found to trigger apoptosis through a p53-modulated extrinsic pathway involving the Fas death receptor. nih.gov

The microtubule cytoskeleton is essential for cell division, and its disruption is a validated anticancer strategy. Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, the process by which tubulin dimers assemble to form microtubules. nih.gov

A US patent describes a series of 2-phenyl-4-quinazolinone compounds, explicitly including 4-Ethoxy-2-(2′-methoxyphenyl)quinazoline , as inhibitors of tubulin polymerization that act by binding to the colchicine (B1669291) site on tubulin. google.com Research has found a strong correlation between the cytotoxicity of 2-phenyl-4-quinazolinones and their ability to inhibit tubulin polymerization. researchgate.net The disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death.

Derivatives of 2-methoxyphenyl-quinazoline have been shown to modulate several key signaling pathways beyond those directly controlling the cell cycle and apoptosis.

Additionally, the MAP Kinase signaling pathway has been implicated. In studies of the quinazolinone derivative HMJ-38, the activation of ERK (a member of the MAP kinase family) was observed alongside apoptosis in HL-60 cells. nih.gov Inhibition of ERK activation was found to attenuate the induced apoptosis, confirming the pathway's involvement. nih.gov

While direct modulation of TGF-β, NF-κB, or STAT3 by this compound has not been specifically detailed, the documented effects on CAR, PXR, AHR, and ERK pathways demonstrate a broad capacity to modulate complex cellular signaling networks.

Certain quinazoline derivatives can exert their biological effects by directly interacting with DNA or associated enzymes that maintain DNA integrity.

A study on hybrid molecules combining C3-quinazolinone and β-carboline structures, including compound 10a which contains a 2-(2-methoxyphenyl) moiety, found that they function as DNA intercalative Topoisomerase I inhibitors. jscimedcentral.com Topoisomerase I is an enzyme that relaxes DNA supercoiling during replication and transcription; its inhibition leads to DNA strand breaks and cell death. jscimedcentral.com

Furthermore, the quinazoline scaffold has been investigated for its potential to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the repair of single-strand DNA breaks. nih.gov Docking studies of a quinazoline-oxymethyltriazole derivative containing a 4-methoxyphenyl (B3050149) group (compound 8a ) suggest that these molecules can form key interactions within the PARP-1 active site, representing another mechanism of DNA-related activity. nih.gov

Enzyme Inhibition Mechanisms (e.g., PARP10, Histone Deacetylases)

There is currently a lack of specific data in the scientific literature detailing the direct inhibitory effects of this compound on Poly(ADP-ribose) polymerase 10 (PARP10) or histone deacetylases (HDACs).

While the broader quinazoline and quinazolinone scaffolds have been investigated for such activities, these studies focus on derivatives with different substitution patterns. For instance, computational studies have explored other quinazolinone derivatives as potential PARP10 inhibitors, and various quinazoline-based compounds have been developed as HDAC inhibitors. d-nb.infonih.govrsc.orgtandfonline.com However, these findings are not directly applicable to this compound.

Influence on Metabolic Pathways (e.g., Cholesterol Biosynthesis, Mevalonate (B85504) Pathway)

There is no direct scientific evidence available that describes the influence of this compound on metabolic pathways such as cholesterol biosynthesis or the mevalonate pathway.

Studies in this area have involved more complex quinazoline derivatives. For example, a compound identified as N-(2-methoxyphenyl)-N′-[2-(3-pyridinyl)-4-quinazolinyl]-urea has been reported to inhibit the mevalonate pathway, which is critical for cholesterol synthesis. uu.nlnih.gov The structural differences between this complex urea (B33335) derivative and this compound mean that these findings cannot be directly extrapolated.

In Vitro Cellular Studies

Cellular Uptake and Subcellular Localization Studies

Currently, there are no published studies specifically investigating the cellular uptake or subcellular localization of this compound. Research on other quinazoline derivatives has been conducted, but the specific substitution pattern of the compound makes direct comparisons difficult.

Target Engagement Analysis

While direct target engagement data for this compound is limited, research on a closely related structural isomer, 2-(3-Methoxyphenyl)quinazoline (B11871692) , has identified it as a direct agonist of the Constitutive Androstane (B1237026) Receptor (CAR), a key nuclear receptor in xenobiotic metabolism. bohrium.com

Derivatives of 2-(3-methoxyphenyl)quinazoline were found to interact directly with the CAR ligand-binding domain. This engagement leads to the activation of CAR and its downstream target genes. The studies indicate that these compounds are not only ligands for human CAR but also for the Pregnane (B1235032) X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AHR). bohrium.com

Table 1: Target Engagement Profile of 2-(3-Methoxyphenyl)quinazoline Derivatives

Compound Class Identified Target Nature of Interaction Method of Analysis
2-(3-Methoxyphenyl)quinazoline Derivatives Constitutive Androstane Receptor (CAR) Direct Agonist; Interaction with Ligand-Binding Domain Reporter Gene Assays, Mammalian Two-Hybrid Assay, TR-FRET Coactivator Assay
2-(3-Methoxyphenyl)quinazoline Derivatives Pregnane X Receptor (PXR) Agonist Reporter Gene Assays
2-(3-Methoxyphenyl)quinazoline Derivatives Aryl Hydrocarbon Receptor (AHR) Agonist Reporter Gene Assays

Data sourced from studies on 2-(3-Methoxyphenyl)quinazoline derivatives. bohrium.com

Gene Expression Profiling and Transcriptomic Analysis

Direct transcriptomic analysis of this compound is not currently available. However, gene expression studies on the closely related isomer, 2-(3-Methoxyphenyl)quinazoline , and transcriptomic data for a structurally similar compound, 6-Fluoro-2-(2-methoxyphenyl)-4(3H)-quinazolinone , provide some insights.

Studies on 2-(3-methoxyphenyl)quinazoline derivatives demonstrated a dose-dependent activation and induction of CAR target genes, specifically CYP2B6 and CYP3A4, in both HepG2 cells and human hepatocytes. bohrium.com This indicates a direct impact on the expression of genes central to drug and xenobiotic metabolism.

Furthermore, high-throughput transcriptomics (HTTr) data is available from the EPA's ToxCast program for 6-Fluoro-2-(2-methoxyphenyl)-4(3H)-quinazolinone. epa.gov This screening data shows that the compound elicits activity across various gene sets, or "signatures," which are grouped into "super targets" representing biological processes or pathways. The data provides modeled benchmark dose (BMD) values for these active signatures, indicating the concentrations at which a biological response is observed.

Table 2: Gene Expression Changes Induced by Related Quinazoline Derivatives

Compound Cell Line Key Genes/Signatures Affected Observed Effect
2-(3-Methoxyphenyl)quinazoline Derivatives HepG2, Human Hepatocytes CYP2B6, CYP3A4 Dose-dependent induction of mRNA expression
6-Fluoro-2-(2-methoxyphenyl)-4(3H)-quinazolinone Not Applicable (HTTr) Multiple gene signatures Modeled benchmark dose (BMD) values indicate activity across various biological pathways

Data sourced from studies on 2-(3-methoxyphenyl)quinazoline derivatives bohrium.com and the EPA's HTTr summary for 6-Fluoro-2-(2-methoxyphenyl)-4(3H)-quinazolinone. epa.gov

Structure-Mechanism Correlation

The quinazoline scaffold is a privileged structure in medicinal chemistry, and its biological activity is highly dependent on the nature and position of its substituents. semanticscholar.orgnih.gov The presence of a 2-(2-methoxyphenyl) group establishes a foundational structure from which various derivatives have been developed, each exhibiting distinct in vitro biological interactions based on further structural modifications. The correlation between the specific arrangement of functional groups and the resulting mechanism of action is a key area of research.

Anticoccidial Activity:

A notable example of structure-mechanism correlation is seen in a series of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives. These compounds were specifically designed by modifying the quinazoline ring of febrifugine, a known natural product with anticoccidial properties. researchgate.netnih.gov Their mechanism is linked to their ability to act as agents against Eimeria tenella, a protozoan parasite causing coccidiosis in poultry. The introduction of the 2-oxoethyl linker at the N-3 position of the quinazolinone core, combined with the 2-methoxyphenyl group, was crucial for this activity. The anticoccidial index (ACI) is a measure of a compound's efficacy. Among the synthesized derivatives, compound 5e demonstrated a potent ACI, comparable to the commercial drug decoquinate, identifying it as a promising lead for anticoccidial drug development. researchgate.net

Table 1: Anticoccidial Activity of this compound Derivatives against Eimeria tenella

Compound Structure Activity
5e (a 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivative) A quinazolinone core with a 2-oxoethyl group at N-3, which is attached to a 2-methoxyphenyl group. Anticoccidial Index (ACI) of 173.2. researchgate.net

| Decoquinate (Reference Drug) | A quinoline (B57606) derivative. | Potent anticoccidial agent. researchgate.net |

Antiproliferative and Kinase Inhibition Activity:

The this compound scaffold has been explored for its potential in cancer therapy. nih.gov The mechanism of action for many quinazoline-based anticancer agents involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cell growth and proliferation. nih.govnih.gov

A study focusing on 2-substituted quinazolin-4(3H)-ones revealed that the introduction of a dimethylamino-acetamide side chain at the 8-position of the quinazoline ring resulted in a compound with significant antiproliferative effects. nih.govmdpi.com Specifically, the compound 2-(Dimethylamino)-N-(2-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl)acetamide (compound 17 ) displayed a remarkable antiproliferative profile against a majority of tested cancer cell lines. nih.gov This activity is attributed to its ability to interact with and potentially inhibit specific kinases, thereby disrupting the signaling pathways that drive cancer cell proliferation. nih.gov

Further modifications to the core structure have been investigated to target EGFR tyrosine kinase (EGFR-TK). One such derivative, (E)-2-((4-(((2-methoxyphenyl)imino)methyl)phenoxy)methyl)-3-methylquinazolin-4(3H)-one , was designed to enhance solubility and evaluate its inhibitory action against EGFRwt-TK. nih.gov The design incorporates a methoxy group on the phenyl ring and an ethyl ether linker, which are structural features intended to improve its interaction with the kinase's active site. nih.gov Similarly, thiourea (B124793) derivatives, such as 1-(2-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl) thiourea , have been synthesized as potential inhibitors of EGFR tyrosine kinase. ijsrtjournal.com

Table 2: Antiproliferative and EGFR Inhibition Profile of this compound Derivatives

Compound Structure Mechanism of Action
Compound 17 (2-(Dimethylamino)-N-(2-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl)acetamide) 2-(2-methoxyphenyl)quinazolinone with a dimethylamino-acetamide side chain at position 8. Potent antiproliferative activity against multiple cancer cell lines. nih.gov
(E)-2-((4-(((2-methoxyphenyl)imino)methyl)phenoxy)methyl)-3-methylquinazolin-4(3H)-one This compound with an imino-methyl-phenoxy-methyl linker at position 2 and a methyl group at N-3. Designed as an inhibitor of EGFRwt-TK. nih.gov

| 1-(2-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl) thiourea | this compound with a thiourea linkage at position 3. | Designed as a potential inhibitor of EGFR tyrosine kinase. ijsrtjournal.com |

Nuclear Receptor Agonism:

Interestingly, a close structural analog, 2-(3-methoxyphenyl)quinazoline, has been shown to act as a direct agonist for the constitutive androstane receptor (CAR), a key regulator of xenobiotic metabolism. bohrium.com These derivatives were also found to activate the pregnane X receptor (PXR) and the aryl hydrocarbon receptor (AHR), leading to the induction of genes encoding drug-metabolizing enzymes like CYP3A4 and CYP2B6. bohrium.com While this specific finding relates to the 3-methoxyphenyl (B12655295) isomer, it highlights that the substitution pattern on the phenyl ring is critical in determining the biological target. The position of the methoxy group (ortho- vs. meta-) significantly shifts the mechanism from potential kinase inhibition to nuclear receptor agonism, underscoring the subtle yet profound structure-mechanism correlations within this chemical class.

Conclusion

Applications in Advanced Materials Science and Chemical Sensing

Design and Development of Fluorescent Probes

The inherent fluorescence of the quinazoline (B50416) nucleus, modulated by the 2-(2-methoxyphenyl) substituent, makes it a valuable platform for the design of novel fluorescent probes. These probes offer high sensitivity and selectivity for the detection of various analytes and for bioimaging applications.

Luminescence Properties and Photophysical Characteristics

Derivatives of 2-phenylquinazoline (B3120039) often exhibit strong fluorescence. For instance, a series of fluorescent compounds based on a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor with various amino donors displayed emission wavelengths spanning from 414 nm to 597 nm in cyclohexane (B81311) solutions. researchgate.netrsc.org Some of these derivatives achieved high photoluminescence quantum yields (QY) of over 80%. researchgate.netrsc.org The Stokes shift, a critical parameter for fluorescent probes indicating the separation between absorption and emission maxima, has been observed to be as large as 161 nm for certain quinazoline derivatives in cyclohexane. researchgate.netrsc.org

The photophysical properties of these compounds are influenced by the nature and position of substituents on the quinazoline core. For example, the introduction of different amino groups as electron donors can tune the emission color and quantum yield. researchgate.net Furthermore, many of these quinazoline-based fluorophores exhibit strong emissions in aggregated states, a phenomenon known as aggregation-induced emission (AIE). rsc.org This property is highly advantageous for applications in solid-state devices and for imaging in biological systems where aggregation can occur. Some derivatives also display mechanochromic properties, where their fluorescence color changes in response to mechanical stimuli like grinding. rsc.org

Table 1: Photophysical Properties of Selected Quinazoline-Based Fluorophores

Compound Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (nm) Quantum Yield (QY, %)
1 369 414 45 84.67
2 403 450 47 87.59
3 415 500 85 -
4 420 514 94 -
5 444 575 131 -
6 397 412 15 -
7 400 458 58 43.32
8 411 519 108 -
9 456 533 77 -
10 436 597 161 -

Data for compounds with a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline core and various amino donors in cyclohexane. researchgate.net

Mechanisms of Fluorescence Modulation

The fluorescence of quinazoline derivatives can be modulated through various mechanisms, making them suitable for "turn-on" or "turn-off" sensing systems. A prominent mechanism is Intramolecular Charge Transfer (ICT). In donor-acceptor (D-A) type molecules, photoexcitation can lead to the transfer of an electron from the donor to the acceptor moiety, resulting in a highly polarized excited state. The emission from this ICT state is often sensitive to the polarity of the environment. The quinazoline ring can act as an electron-accepting unit, and the 2-(2-methoxyphenyl) group, along with other substituents, can serve as the electron-donating part. nih.govmdpi.com

"Turn-on" fluorescent probes are particularly desirable as they provide a signal only in the presence of the target analyte, minimizing background fluorescence. For example, a "turn-on" quinazolinone-based probe was developed for the detection of carbon monoxide (CO). In this system, the non-fluorescent probe, 2-(2'-nitrophenyl)-4(3H)-quinazolinone (NPQ), is reduced by CO to the highly fluorescent 2-(2'-aminophenyl)-4(3H)-quinazolinone (APQ). mdpi.com This conversion "turns on" the fluorescence, enabling the detection of CO. mdpi.com Similarly, "turn-off" systems can be designed where the fluorescence of the quinazoline probe is quenched upon binding to an analyte, such as certain metal ions. nih.gov

Detection of Specific Analytes

The versatility of the quinazoline scaffold allows for its modification to create fluorescent probes for a range of specific analytes.

Metal Ions: Quinazoline derivatives have been designed as chemosensors for various metal ions. The nitrogen atoms in the quinazoline ring can act as binding sites for metal ions. Upon coordination, the photophysical properties of the fluorophore can be significantly altered, leading to either fluorescence enhancement ("turn-on") or quenching ("turn-off"). For instance, (di-(2-picolyl)amino)quinazolines have been shown to selectively recognize copper ions through fluorescence quenching. nih.gov Another quinolinyl-substituted quinazolin-4(3H)-one was developed as a selective "turn-on" fluorescent sensor for Zn²⁺ ions. researchgate.net

Phosphates and ATP: The detection of biologically important anions like phosphates and adenosine (B11128) triphosphate (ATP) is another significant application. A fluorescence "on-off" system based on (di-(2-picolyl)amino)quinazolines has been developed for this purpose. The quinazoline probe's fluorescence is initially quenched by copper ions. In the presence of phosphoric acid derivatives, the copper is sequestered, leading to a restoration of fluorescence and enabling the detection of these analytes. nih.gov This system demonstrated high sensitivity for ATP detection when combined with a modified cyclodextrin. nih.gov

Carbon Monoxide: As mentioned earlier, quinazolinone-based probes have been successfully employed for the detection of carbon monoxide. A probe, 2-(2'-nitrophenyl)-4(3H)-quinazolinone, exhibits a "turn-on" fluorescence response to CO, with the fluorescence intensity at 500 nm increasing with the concentration of CO. mdpi.com This is attributed to the reduction of the nitro group to an amino group by CO. mdpi.com

Bioimaging Applications

The favorable photophysical properties and low toxicity of certain quinazoline derivatives make them promising candidates for bioimaging. Small-molecule fluorescent probes based on the quinazoline scaffold have been developed for visualizing specific cellular components and processes. For instance, quinazoline-based fluorescent probes have been designed for the detection and imaging of α1-adrenergic receptors in cells. nih.gov These probes consist of a quinazoline pharmacophore for receptor recognition and a fluorophore for visualization, demonstrating potential for subcellular localization imaging. nih.gov While specific studies on the subcellular localization of 2-(2-methoxyphenyl)quinazoline are not extensively documented, the broader class of quinazoline derivatives shows promise for targeting specific organelles, a critical aspect of advanced bioimaging.

Supramolecular Chemistry and Self-Assembly

The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding, makes it a valuable building block in supramolecular chemistry for the construction of well-defined, self-assembled architectures.

Hydrogen Bonding Motifs in Supramolecular Assemblies

Hydrogen bonding plays a crucial role in directing the self-assembly of molecules into ordered supramolecular structures. The nitrogen atoms within the quinazoline ring of this compound can act as hydrogen bond acceptors. In the crystalline state, quinazoline derivatives can form various hydrogen bonding motifs. For example, in the crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol, an intramolecular O—H⋯N hydrogen bond is observed between the hydroxyl group and one of the quinazoline ring nitrogen atoms. nih.gov In other structures, intermolecular hydrogen bonds connect molecules, forming extended networks. For instance, the crystal structure of N-Benzyl-2-chloroquinazolin-4-amine reveals hydrogen bonds that connect molecules along a specific crystallographic axis. researchgate.net The presence of the methoxy (B1213986) group in the 2-phenyl substituent can also influence the packing and hydrogen bonding patterns in the solid state. These well-defined hydrogen bonding interactions are fundamental to the rational design of crystalline materials with desired properties.

Formation of Coordination Polymers and Metal Complexes

The molecular architecture of this compound, featuring nitrogen atoms within its quinazoline ring, provides effective donor sites for coordination with various metal ions. This characteristic allows it to act as a ligand in the formation of stable metal complexes and coordination polymers. The quinazoline backbone, containing both endocyclic hard nitrogen donor atoms, can readily react with transition metal ions to create complexes with diverse geometries. researchgate.net The synthesis of such complexes often involves reacting a quinazoline derivative with a metal salt, such as a chloride or bromide, in a suitable solvent. researchgate.netnih.gov

For instance, studies on related quinazolinone Schiff base ligands have demonstrated their ability to form complexes with metals like copper(II), nickel(II), cobalt(II), manganese(II), zinc(II), and cadmium(II). researchgate.net The resulting structures are elucidated through techniques like elemental analysis, spectral studies (IR, NMR, UV-Vis), and magnetic susceptibility measurements. researchgate.net The formation of these coordination compounds confirms that the nitrogen atoms in the heterocyclic ring system are the primary sites for interaction with metal centers. This principle underpins the capacity of this compound to participate in the self-assembly of more complex supramolecular structures, including metal-organic frameworks (MOFs) and coordination polymers.

Potential as Building Blocks for Functional Materials

Quinazoline derivatives, particularly 2-arylquinazolines like this compound, are recognized as valuable building blocks, or scaffolds, for the synthesis of advanced functional materials. nih.gov Their rigid, aromatic structure combined with the potential for electronic modification through substitution makes them attractive for applications in materials science, especially in optoelectronics. nih.govresearchgate.net

Extensive research has highlighted the use of quinazoline derivatives in the development of materials for electronic devices, luminescent elements, and photoelectric conversion. researchgate.net Specific applications include:

Organic Light-Emitting Diodes (OLEDs): By incorporating other functional moieties such as carbazole, triphenylene, or triphenylamine (B166846) onto the quinazoline scaffold, it is possible to fabricate materials for OLEDs. researchgate.net These materials can serve as hosts in the electroluminescent layer of the device.

Nonlinear Optical (NLO) Materials: Aryl-substituted quinazolines are of significant interest as potential structures for NLO materials, which have applications in photonics and optical computing. researchgate.net

Colorimetric Sensors: The electronic properties of the quinazoline core can be tuned to respond to environmental changes, making arylvinyl-substituted quinazolines potential candidates for colorimetric pH sensors. researchgate.net

The versatility of the quinazoline core allows for the creation of a wide array of derivatives with tailored electronic and photophysical properties, positioning this compound as a foundational component for next-generation functional materials. nih.gov

Applications as Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen and oxygen, along with π-electrons in aromatic rings, are widely recognized as effective corrosion inhibitors for metals, particularly in acidic environments. physchemres.orgscienceandnature.org The quinazoline molecular structure fits this profile perfectly, and numerous quinazoline derivatives have been successfully investigated for their ability to protect metals such as mild steel and carbon steel from corrosion. physchemres.orgiapchem.org The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. scienceandnature.orglew.ro

Inhibition Mechanisms on Metal Surfaces

The primary mechanism by which this compound and related compounds inhibit corrosion is through adsorption onto the metal surface. This process is facilitated by the molecule's structural features:

Active Adsorption Centers: The nitrogen and oxygen atoms possess lone pairs of electrons, and the aromatic rings have a high density of π-electrons. These features act as nucleophilic centers that can interact with the metal surface, which acts as an electrophile. scienceandnature.org

Formation of a Protective Film: Upon adsorption, the inhibitor molecules form a protective film that blocks the active corrosion sites on the metal. This barrier slows down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. lew.ro For this reason, many quinazoline derivatives are classified as mixed-type inhibitors. scienceandnature.orgiapchem.orgresearchgate.net

Types of Adsorption: The adsorption can occur through two main pathways. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the sharing of electrons between the inhibitor and the metal to form a coordinate covalent bond. researchgate.net Often, the process involves a combination of both. The lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings, can be donated to the vacant d-orbitals of the metal atoms to form these coordinate bonds. lew.ro

Studies using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) confirm the formation of this protective layer and its effect on reducing the corrosion current density. iapchem.org

Correlation with Electronic Structure Parameters

The effectiveness of a corrosion inhibitor is intrinsically linked to its molecular and electronic structure. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for understanding this relationship. physchemres.orgrdd.edu.iq These theoretical studies allow for the calculation of various electronic parameters that correlate with a molecule's potential to inhibit corrosion. lew.roresearchgate.net

The key parameters and their general correlation with inhibition efficiency are summarized below. A higher efficiency is typically associated with a combination of a high-energy HOMO, a low-energy LUMO, and a small energy gap. lew.ro

ParameterSymbolDescriptionCorrelation with Higher Inhibition Efficiency
Energy of the Highest Occupied Molecular Orbital EHOMORepresents the electron-donating ability of the molecule.Higher values facilitate stronger electron donation to the metal's empty d-orbitals. lew.ro
Energy of the Lowest Unoccupied Molecular Orbital ELUMORepresents the electron-accepting ability of the molecule.Lower values facilitate electron acceptance from the metal (back-donation), strengthening the bond. lew.ro
Energy Gap ΔE = ELUMO - EHOMOIndicates the reactivity of the inhibitor molecule.A smaller gap suggests higher reactivity and easier electron transfer, leading to better adsorption. physchemres.orglew.ro
Dipole Moment µMeasures the polarity of the molecule.Higher values can enhance the adsorption of the inhibitor onto the metal surface. researchgate.net
Electronegativity χThe power of an atom in a molecule to attract electrons to itself.Influences the electron transfer process between the inhibitor and the metal. physchemres.org
Global Hardness ηMeasures the resistance of a molecule to change its electron configuration.Soft molecules (low hardness) are generally more reactive and effective inhibitors. lew.ro
Fraction of Electrons Transferred ΔNIndicates the number of electrons transferred from the inhibitor to the metal surface.A positive value indicates that the inhibitor donates electrons to the metal. physchemres.org

These computational analyses help to predict the inhibitive performance of molecules like this compound by quantifying the electronic properties that govern its interaction with metal surfaces. researchgate.net

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Strategies

The synthesis of quinazoline (B50416) derivatives has traditionally involved methods that can be resource-intensive and generate significant waste. The future of synthesizing 2-(2-Methoxyphenyl)quinazoline and its analogs lies in the adoption of green chemistry principles to create more efficient and environmentally benign processes.

Recent advancements have demonstrated the potential for such strategies. For instance, electrochemical cyclization has been employed for the eco-friendly and cost-effective synthesis of 2-substituted quinazolines from 2-aminobenzylamines and aldehydes or alcohols. researchgate.net This method offers mild reaction conditions and reduces the need for harsh reagents. Another sustainable approach is the use of t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl (B1604629) alcohols under solvent- and transition-metal-free conditions, using oxygen as a green oxidant. researchgate.net These "green" strategies not only minimize the environmental footprint but also often lead to higher yields and shorter reaction times compared to traditional methods. researchgate.netrsc.org

Future work should focus on optimizing these sustainable methods specifically for the synthesis of this compound. This includes exploring a wider range of catalysts, alternative energy sources like microwave or ultrasound irradiation, and developing one-pot procedures that reduce intermediate workup steps, thereby minimizing solvent usage and waste production. rsc.orgekb.eg

Table 1: Comparison of Synthetic Strategies for Quinazoline Derivatives

StrategyKey FeaturesAdvantagesReferences
Traditional MethodsOften require harsh reagents, high temperatures, and hazardous solvents.Well-established and understood. researchgate.net
Electrochemical CyclizationUses electrical current to drive the reaction.Eco-friendly, cost-effective, mild conditions. researchgate.net researchgate.net
Grindstone TechnologySolvent-free or neat reaction conditions.Reduced cost, lower energy consumption, shorter reaction times. researchgate.net researchgate.net
Solvent-Free Oxidative CondensationUses oxygen as a green oxidant, avoids transition metals and solvents.Environmentally benign, high yield. researchgate.net researchgate.net

Targeted Synthesis and Rational Design via Integrated Computational Approaches

The "one-size-fits-all" approach to drug discovery is being replaced by the rational design of molecules tailored to interact with specific biological targets. For this compound, integrated computational approaches are crucial for designing next-generation analogs with enhanced potency and selectivity. mdpi.com

Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict how these molecules bind to target proteins, such as kinases or tubulin. nih.govbenthamscience.commdpi.com By understanding these interactions at an atomic level, researchers can rationally modify the this compound scaffold to improve its binding affinity and pharmacological profile. For example, docking studies can reveal key amino acid residues in a binding pocket that interact with the compound, guiding the addition of specific functional groups to enhance these interactions. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies further refine this process by correlating specific structural features with biological activity. mdpi.com This allows for the development of predictive models that can screen virtual libraries of novel this compound derivatives, prioritizing the most promising candidates for synthesis and biological evaluation. mdpi.com This synergy between computational prediction and chemical synthesis accelerates the discovery of optimized compounds, reducing the time and cost associated with traditional trial-and-error methods. nih.gov

Deeper Elucidation of Molecular Mechanisms of Action

While many quinazoline derivatives, including those with a 2-aryl substitution, are known to exhibit potent antiproliferative activity, the precise molecular mechanisms often remain to be fully understood. mdpi.comnih.gov Future research must move beyond primary screening to a deeper investigation of the cellular and molecular pathways modulated by this compound.

Studies have shown that quinazoline derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.govresearchgate.net The next step is to identify the specific proteins and signaling cascades involved. For example, does the compound trigger the intrinsic or extrinsic apoptotic pathway? Does it arrest the cell cycle at the G1, S, or G2/M phase, and which cyclin-dependent kinases (CDKs) are involved? nih.gov

Advanced techniques such as proteomics and transcriptomics can provide a global view of the cellular changes induced by the compound. Identifying the upstream targets and downstream effectors will not only clarify its mechanism of action but may also reveal novel therapeutic targets and potential biomarkers for patient stratification.

Table 2: Investigated Biological Activities of Quinazoline Derivatives

ActivityPotential MechanismReferences
AntiproliferativeInhibition of kinases (e.g., EGFR, VEGFR-2), inhibition of tubulin polymerization. benthamscience.commdpi.comnih.gov benthamscience.commdpi.comnih.gov
Apoptosis InductionActivation of caspases, modulation of Bcl-2 family proteins. nih.govnih.govresearchgate.net nih.govnih.govresearchgate.net
Cell Cycle ArrestInterference with cell cycle checkpoints, often at the G2/M phase. nih.govmdpi.com nih.govmdpi.com
Anti-inflammatoryDual inhibition of COX-2 and 5-LOX enzymes. nih.gov nih.gov

Exploration of Novel Applications in Emerging Technologies

The application of this compound and its derivatives has been predominantly explored in the context of cancer therapy. mdpi.com However, the unique chemical properties of the quinazoline scaffold suggest potential applications in other emerging technological fields. Future research should explore these untapped possibilities.

For example, the fluorescent properties of certain heterocyclic compounds make them candidates for use as probes in bio-imaging and as sensors for detecting specific metal ions or biomolecules. The potential of this compound derivatives in this area remains largely unexplored. Furthermore, the ability of quinazoline structures to intercalate with DNA could be harnessed for applications in materials science or nanotechnology, such as in the development of novel conductive materials or as components in molecular switches. The diverse biological activities, including anti-tubercular, antifungal, and anticonvulsant properties reported for the broader quinazoline class, also suggest that analogs of this compound could be developed for a range of therapeutic areas beyond oncology. mdpi.com

Integration of Advanced Experimental and Computational Techniques

The future of research on this compound will be defined by a holistic approach that tightly integrates advanced experimental and computational techniques. This "systems chemistry" approach will provide a more comprehensive understanding of the compound's behavior from the molecular to the organismal level.

This integration involves a continuous feedback loop: computational models (docking, MD, QSAR) guide the synthesis of targeted compounds. nih.gov High-throughput screening and advanced biological assays (e.g., flow cytometry, high-content imaging) then validate these predictions and generate new data. nih.gov This experimental data is then used to refine and improve the initial computational models, creating a cycle of iterative design and discovery.

Moreover, the incorporation of artificial intelligence and machine learning algorithms can analyze the vast datasets generated from these integrated approaches. These tools can identify complex structure-activity relationships and predict off-target effects or potential resistance mechanisms, guiding the development of safer and more effective therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the optimized synthetic routes for 2-(2-Methoxyphenyl)quinazoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation or reduction steps. For example, nitro derivatives of quinazoline can be reduced using sodium sulfide in aqueous HCl under reflux (2–4 hours), followed by acidification and crystallization . Solvent choice (e.g., ethanol for crystallization) and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yield. Evidence from related quinazoline derivatives shows that yields range from 39.5% to 95%, depending on substituent reactivity and purification methods .
  • Key Data :
StepConditionsYieldPurityReference
Nitro reductionNa₂S, HCl, reflux75–85%>95%
CyclocondensationH₂O/EtOH, 80°C, 6h39.5%97%

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify methoxy (-OCH₃) proton signals (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.5 ppm). IR spectroscopy verifies carbonyl (C=O, ~1650 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups. LC-MS confirms molecular weight (e.g., m/z 263.3 for C₁₅H₁₃N₂O₂), while elemental analysis ensures C/H/N/O ratios match theoretical values (±0.3%) .

Q. What is the role of the 2-methoxyphenyl group in stabilizing the quinazoline scaffold under physiological conditions?

  • Methodological Answer : The methoxy group enhances solubility via polar interactions and sterically shields the quinazoline core from metabolic degradation. Comparative studies on halogenated vs. methoxy-substituted derivatives show that methoxy groups reduce oxidative metabolism by cytochrome P450 enzymes, as evidenced by half-life (t₁/₂) increases from 2.1 h (Cl-substituted) to 4.8 h (OCH₃-substituted) in liver microsome assays .

Advanced Research Questions

Q. How do structural modifications at the 2- and 3-positions of the quinazoline ring affect anticoccidial or antimicrobial activity?

  • Methodological Answer : SAR Analysis :
  • 2-Position : Introducing electron-withdrawing groups (e.g., Cl, NO₂) enhances antiparasitic activity (IC₅₀: 0.8 μM for Cl vs. 12.3 μM for OCH₃) but reduces solubility.
  • 3-Position : Schiff base or triazolyl groups improve antifungal activity (e.g., 4-thioquinazoline derivatives show MIC₉₀: 2 μg/mL against Candida albicans) .
  • Key Data :
Substituent (Position)Biological ActivityIC₅₀/MIC₉₀Reference
Cl (2)Anticoccidial0.8 μM
Triazolyl (3)Antifungal2 μg/mL

Q. How can contradictory data on the bioactivity of this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, pH). Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) and validate results with orthogonal assays (e.g., SPR binding vs. cell viability). For example, a derivative showing weak activity in broth microdilution (MIC: 64 μg/mL) but strong binding in SPR (KD: 12 nM) suggests off-target effects in cellular assays .

Q. What computational strategies are effective for predicting the binding mode of this compound to kinase targets?

  • Methodological Answer : Docking and MD Simulations :
  • Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ) to model quinazoline interactions with ATP-binding pockets.
  • MD simulations (100 ns, CHARMM36) reveal stable hydrogen bonds between the methoxy group and Thr830 in EGFR kinase (ΔG: −9.2 kcal/mol) .

Q. How can HPLC methods be optimized to quantify trace impurities in this compound batches?

  • Methodological Answer : HPLC Conditions :
  • Column: C18 (5 μm, 250 × 4.6 mm)
  • Mobile Phase: Acetonitrile/0.1% TFA (70:30), 1.0 mL/min
  • Detection: UV at 254 nm
  • Validation: Linearity (R² > 0.999), LOD/LOQ (0.1 μg/mL and 0.3 μg/mL) .

Notes

  • For synthetic protocols, prioritize peer-reviewed journals (e.g., Green Chemistry, Tetrahedron) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.